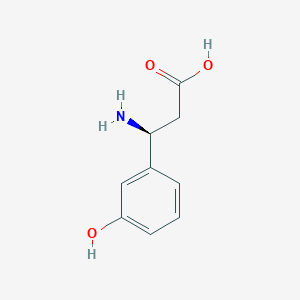

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Vue d'ensemble

Description

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as 3-(3-hydroxyphenyl)propanoic acid (hMPP), is a significant metabolite derived from the degradation of phenolic compounds, particularly caffeic acid, in the human gut. Its biological activities have garnered attention due to its potential health benefits, including antioxidant and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

1. Antioxidant Properties

Research indicates that hMPP exhibits significant antioxidant activity. In vitro studies have demonstrated that it can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases.

- DPPH Radical Scavenging Activity : In a comparative study, hMPP showed potent scavenging ability against DPPH radicals, outperforming several standard antioxidants like butylated hydroxytoluene (BHT) .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| hMPP | 54.4 |

| BHT | 22.0 |

| Ascorbic Acid | Highest Control |

2. Anticancer Activity

The anticancer potential of hMPP and its derivatives has been a focal point in recent studies. Specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising results against various cancer cell lines.

- Cell Viability Reduction : In a study using A549 non-small cell lung cancer cells, certain derivatives reduced cell viability by up to 50% and inhibited cell migration . The most effective derivative exhibited comparable efficacy to established chemotherapeutics like doxorubicin.

| Compound | Cell Viability Reduction (%) |

|---|---|

| Derivative 20 | 50 |

| Doxorubicin | Control |

The biological effects of hMPP can be attributed to several mechanisms:

- Antioxidant Mechanism : By reducing oxidative stress through free radical scavenging, hMPP helps protect cellular components from damage.

- Cytotoxic Mechanism : The compound's ability to induce apoptosis in cancer cells is mediated through modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Cardiovascular Health

A study conducted on rats demonstrated that hMPP significantly decreased arterial blood pressure, suggesting its potential role in cardiovascular health management . The mechanism was linked to the relaxation of vascular smooth muscle cells.

Case Study 2: Antimicrobial Activity

Recent investigations into the antimicrobial properties of hMPP derivatives revealed effectiveness against multidrug-resistant pathogens, including those from the ESKAPE group . This highlights the compound's potential as a scaffold for developing new antimicrobial agents.

Applications De Recherche Scientifique

The compound has been extensively studied for its biological activities, particularly in relation to neurotransmitter modulation and antimicrobial properties. The presence of both an amino group and a hydroxyl group on the phenyl ring enhances its interaction with various biological targets.

Key Areas of Investigation:

- Neurotransmitter Modulation: As a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, it plays a critical role in neurological studies.

- Antimicrobial Properties: Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against multidrug-resistant pathogens.

Case Studies

-

Antimicrobial Efficacy Against ESKAPE Pathogens:

A systematic screening of synthesized derivatives highlighted their efficacy against drug-resistant strains. The incorporation of heterocyclic substituents significantly enhanced antimicrobial activity.Pathogen MIC (µg/mL) Methicillin-resistant Staphylococcus aureus 1 - 8 Vancomycin-resistant Enterococcus faecalis 0.5 - 2 Escherichia coli 8 - 64 Drug-resistant Candida auris 8 - 64 -

Cytotoxicity in Cancer Models:

In vitro studies using A549 lung cancer cells demonstrated that certain derivatives reduced cell viability significantly, indicating potential for use in cancer therapies.Compound Viability Reduction (%) Notes Compound 20 50 Potent antioxidant properties Compound 29 31.2 Strong anticancer activity Compound 30 58.9 - 65.2 Similar activity with various substitutions

Pharmaceutical Applications

The compound's structural characteristics make it a valuable candidate for drug development targeting various health conditions:

- Neurological Disorders: Its interaction with glutamate receptors suggests potential applications in treating conditions such as depression and anxiety.

- Cancer Therapeutics: The ability to induce apoptosis in cancer cells through oxidative stress mechanisms highlights its relevance in oncological research.

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNEKBZZXSUNO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353322 | |

| Record name | (3s)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695149-42-9 | |

| Record name | (3s)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.